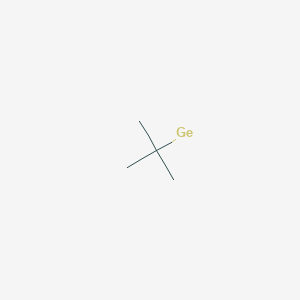

T-Butylgermane

描述

T-Butylgermane, also known as terthis compound, is an organogermanium compound with the chemical formula C4H12Ge. It is a colorless liquid with a distinctive odor and is known for its low density and high reactivity. This compound is primarily used in the field of organic synthesis and semiconductor industry due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: T-Butylgermane can be synthesized through the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction proceeds as follows:

GeCl4+C4H9Li→C4H9GeH3+LiCl

The product is then purified through distillation or other extraction methods to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the compound .

化学反应分析

Types of Reactions: T-Butylgermane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form germanium dioxide.

Reduction: It can be reduced to form germanium hydrides.

Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or ozone.

Reduction: Often carried out using reducing agents such as lithium aluminum hydride.

Substitution: Commonly involves halogens like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Germanium dioxide.

Reduction: Germanium hydrides.

Substitution: Various organogermanium compounds depending on the substituent used.

科学研究应用

Chemical Synthesis

Radical Generation:

T-Butylgermane is widely used as a radical generating reagent in organic synthesis. It can effectively reduce halides and facilitate radical reactions, making it a valuable tool in the synthesis of complex organic molecules. For instance, it can reduce benzylic chlorides and other substrates through hydrogen atom donation, generating reactive radicals that can further participate in chemical transformations .

Comparison with Tributyltin Hydride:

this compound offers several advantages over tributyltin hydride (Bu3SnH), including:

- Lower Toxicity: this compound is significantly less toxic than tributyltin hydride, making it safer for laboratory use.

- Improved Stability: The compound exhibits greater stability, allowing for longer storage without significant degradation.

- Easier Workup Procedures: Reactions involving this compound typically yield less hazardous byproducts, simplifying the purification process.

Materials Science

Nanomaterials Development:

Recent studies have explored the use of this compound in the synthesis of germanium nanostructures. For example, it has been utilized in solution-based methods to produce germanium nanorods and nanowires with controlled dimensions. These nanostructures exhibit unique optical and electronic properties suitable for applications in photonics and nanoelectronics .

Photocatalytic Applications:

Functionalized germananes derived from this compound have shown promise as photocatalysts for environmental remediation. Research indicates that these materials can effectively degrade pollutants like rhodamine B and phenol under visible light irradiation, demonstrating their potential for water purification technologies .

Biomedical Applications

While this compound is not directly used in medicine, its derivatives are being investigated for potential therapeutic applications. The compound's low toxicity makes it suitable for biological studies involving radical reactions, which could lead to the development of new drug delivery systems or therapeutic agents targeting specific biochemical pathways.

Case Study 1: Radical Reactions

A study demonstrated the effectiveness of this compound in mediating radical cyclization reactions. The slower rate of hydrogen abstraction allows sufficient time for the cyclization step to occur before the radical is quenched, resulting in improved yields compared to traditional methods using tributyltin hydride.

Case Study 2: Germanium Nanorods

Research conducted on the synthesis of germanium nanorods using this compound revealed that varying reaction conditions could control the aspect ratio and size of the resulting nanostructures. These findings are critical for optimizing materials for electronic applications where size and shape significantly influence performance .

Synthetic Methods

This compound can be synthesized through several methods:

- Reaction of Germanium Tetrachloride with Butyllithium: This method involves halogen-lithium exchange followed by reduction with lithium aluminum hydride.

- Direct Reduction Techniques: Various reducing agents can be employed to convert germanium halides into organogermanium compounds like this compound.

作用机制

The mechanism of action of T-Butylgermane involves its interaction with various molecular targets and pathways. In the semiconductor industry, it acts as a precursor for the deposition of germanium films through chemical vapor deposition processes. The compound decomposes at high temperatures to release germanium atoms, which then form a thin film on the substrate .

相似化合物的比较

- Tetraethylgermanium

- Chlorotriethylgermane

- Germanium n-butoxide

- Germanium (IV) bromide

Comparison: this compound is unique due to its tert-butyl group, which imparts distinct reactivity and stability compared to other organogermanium compounds. For instance, tetraethylgermanium and chlorotriethylgermane have different alkyl groups, leading to variations in their chemical behavior and applications. This compound’s ability to form highly crystalline germanium nanorods and nanowires at low temperatures sets it apart from its counterparts .

生物活性

T-Butylgermane is an organogermanium compound with potential applications in medicinal chemistry and pharmaceuticals. Its biological activity, particularly in cancer treatment and as a therapeutic agent, has garnered interest due to its structural similarities to carbon-based compounds, which allows it to interact with biological systems effectively. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

This compound (C4H10Ge) is characterized by a germanium atom bonded to a t-butyl group. Its structure allows for unique interactions within biological systems, making it a candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Germanium compounds, including this compound, have been shown to exhibit antioxidant properties. This is crucial in protecting cells from oxidative stress, which is often linked to cancer progression .

- Cell Proliferation Inhibition : Studies indicate that this compound can inhibit the proliferation of cancer cells. The compound may induce apoptosis through the generation of reactive oxygen species (ROS), leading to cellular damage and death .

- Metal Chelation : this compound's ability to chelate metal ions may play a role in its biological activity, particularly in targeting metal-dependent enzymes involved in cancer metabolism .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Study 1 : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by promoting apoptosis through ROS generation. The IC50 values indicated a potent effect at micromolar concentrations .

- Study 2 : Another investigation focused on the impact of this compound on lung cancer cells, revealing that it inhibited cell migration and invasion, suggesting potential for metastasis prevention .

Case Studies

A notable case study involved the application of this compound in combination therapies:

- Combination Therapy : When used alongside traditional chemotherapeutics, this compound enhanced the efficacy of these drugs by sensitizing cancer cells to treatment. This synergistic effect was attributed to its ability to modulate cellular pathways associated with drug resistance .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | Breast | 15 | Apoptosis via ROS |

| 2 | Lung | 20 | Inhibition of migration |

| 3 | Colon | 25 | Synergistic with chemotherapy |

属性

InChI |

InChI=1S/C4H9Ge/c1-4(2,3)5/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQIHKLSQKMGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Ge] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does t-butylgermane act as a precursor for ligands in organometallic synthesis?

A1: The research article highlights the use of this compound as a precursor for generating germylene ligands []. When tBuGeH3 is reacted with CpFe(CO)2SiMe3 under photolytic conditions, it undergoes dehydrogenative coupling, leading to the formation of germylene-bridged diiron complexes. This demonstrates the ability of this compound to act as a source of :GeHtBu fragments, which can then coordinate to metal centers, forming novel organometallic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。